molecular formula C12H20N2S2 B1625572 1,2-Di(piperidin-1-yl)ethane-1,2-dithione CAS No. 24528-76-5

1,2-Di(piperidin-1-yl)ethane-1,2-dithione

Cat. No.: B1625572
CAS No.: 24528-76-5
M. Wt: 256.4 g/mol
InChI Key: PTUJIKXBYSPXBR-UHFFFAOYSA-N
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Description

Piperidine, 1,1’-(1,2-dithioxo-1,2-ethanediyl)bis- is a heterocyclic organic compound that belongs to the class of piperidines. This compound is characterized by the presence of two piperidine rings connected by a dithioxoethane bridge. It is commonly used in various fields of research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1,1’-(1,2-dithioxo-1,2-ethanediyl)bis- typically involves the reaction of piperidine with a dithioxoethane precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1,1’-(1,2-dithioxo-1,2-ethanediyl)bis- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithioxo group to dithiol or other reduced forms.

    Substitution: The piperidine rings can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dithiol derivatives .

Scientific Research Applications

Piperidine, 1,1’-(1,2-dithioxo-1,2-ethanediyl)bis- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Piperidine, 1,1’-(1,2-dithioxo-1,2-ethanediyl)bis- involves its interaction with specific molecular targets and pathways. The dithioxoethane bridge plays a crucial role in its reactivity and interactions with other molecules. The compound can form stable complexes with metal ions and other substrates, influencing various biochemical and chemical processes .

Comparison with Similar Compounds

Similar Compounds

    Piperidine, 1,1’-(1,2-ethanediyl)bis-: This compound has a similar structure but lacks the dithioxo groups.

    1,2-Dipiperidinoethane: Another related compound with two piperidine rings connected by an ethanediyl bridge.

Uniqueness

Piperidine, 1,1’-(1,2-dithioxo-1,2-ethanediyl)bis- is unique due to the presence of the dithioxoethane bridge, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

1,2-di(piperidin-1-yl)ethane-1,2-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2S2/c15-11(13-7-3-1-4-8-13)12(16)14-9-5-2-6-10-14/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUJIKXBYSPXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)C(=S)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481512
Record name Piperidine, 1,1'-(1,2-dithioxo-1,2-ethanediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24528-76-5
Record name Piperidine, 1,1'-(1,2-dithioxo-1,2-ethanediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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